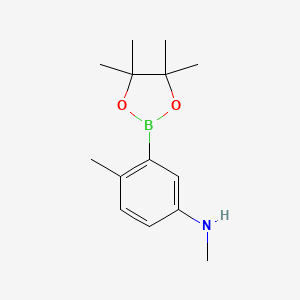![molecular formula C14H13N3O B13889055 5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13889055.png)
5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrolo derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrrolo derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent and has been studied for its ability to inhibit protein tyrosine kinases and cyclin-dependent kinases.
Biology: It has been investigated for its antimicrobial, anti-inflammatory, and analgesic properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein tyrosine kinases and cyclin-dependent kinases. These interactions can lead to the inhibition of kinase activity, resulting in antiproliferative effects. The compound may also interact with other cellular pathways, contributing to its antimicrobial and anti-inflammatory properties .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure and has been studied for its antiproliferative and kinase inhibitory properties.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with similar biological activities, including kinase inhibition and antimicrobial properties.
Uniqueness
5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of dimethyl and phenyl groups can enhance its interactions with molecular targets, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C14H13N3O |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
5,6-dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H13N3O/c1-8-9(2)15-13-11(8)14(18)17-12(16-13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,16,17,18) |
Clave InChI |
HLONAFKISATJGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C(=O)NC(=N2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888973.png)

![6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13888985.png)



![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B13889022.png)





![2-ethyl-3-oxo-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13889062.png)

